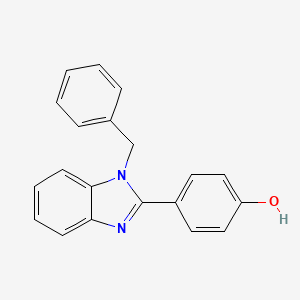

Phenol, p-(1-benzyl-2-benzimidazolyl)-

Description

BenchChem offers high-quality Phenol, p-(1-benzyl-2-benzimidazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, p-(1-benzyl-2-benzimidazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQULKFJCBXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenol, p-(1-benzyl-2-benzimidazolyl)-

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its diverse pharmacological activities and unique photophysical properties.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, Phenol, p-(1-benzyl-2-benzimidazolyl)- (also known as 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol). This compound is of particular interest to researchers in drug development, as the introduction of a benzyl group at the N-1 position and a hydroxyphenyl group at the C-2 position of the benzimidazole core can significantly modulate its biological activity.[2][3] This document will detail a reliable synthetic pathway, explain the rationale behind the chosen methodologies, and provide a thorough guide to the analytical techniques required for its structural elucidation and purity assessment.

Synthetic Strategy: A Two-Step Approach

The synthesis of Phenol, p-(1-benzyl-2-benzimidazolyl)- is most effectively achieved through a two-step process. The first step involves the formation of the core benzimidazole ring system via the Phillips-Ladenburg condensation to yield the precursor, 2-(4-hydroxyphenyl)benzimidazole. The second step is the selective N-benzylation of this precursor.

Step 1: Synthesis of 2-(4-hydroxyphenyl)benzimidazole via Phillips-Ladenburg Condensation

The Phillips-Ladenburg synthesis is a classical and robust method for the formation of benzimidazoles from o-phenylenediamines and carboxylic acids under acidic conditions.[4][5] In this case, o-phenylenediamine is condensed with 4-hydroxybenzoic acid.

Reaction Scheme:

Caption: N-benzylation of the benzimidazole precursor.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-(4-hydroxyphenyl)benzimidazole (1 equivalent) in anhydrous acetonitrile, add cesium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Phenol, p-(1-benzyl-2-benzimidazolyl)-. [6] Causality of Experimentalexperimental Choices:

-

Cesium Carbonate: Cesium carbonate is a mild and effective base for the deprotonation of the N-H of the benzimidazole. Its good solubility in some organic solvents facilitates the reaction.

-

Acetonitrile: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the reactants to a reasonable extent.

-

Room Temperature: The N-benzylation of benzimidazoles is typically facile and can proceed efficiently at room temperature, minimizing the formation of side products.

Characterization of Phenol, p-(1-benzyl-2-benzimidazolyl)-

Thorough characterization is imperative to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆N₂O | |

| Molecular Weight | 300.35 g/mol | |

| Appearance | Solid | |

| Melting Point | Not explicitly reported, but the precursor 2-(4-hydroxyphenyl)benzimidazole has a melting point of 271-280°C. [3][7] |

Spectroscopic Data

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Phenolic -OH: A broad singlet around 9.5-10.5 ppm.

-

Aromatic Protons (Benzimidazole and Phenyl Rings): A complex multiplet region between 6.8 and 8.2 ppm. The protons on the 4-hydroxyphenyl ring ortho to the hydroxyl group are expected to be the most upfield, while the protons on the benzimidazole ring may show distinct patterns. The five protons of the benzyl group will appear as a multiplet.

-

Benzylic -CH₂-: A sharp singlet around 5.5-6.0 ppm. [8] 2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

C=N (Imidazole): Around 150-155 ppm.

-

Aromatic Carbons: A series of signals between 110 and 160 ppm. The carbon bearing the hydroxyl group will be significantly downfield.

-

Benzylic -CH₂-: Around 45-50 ppm. [8] 3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: Absent, confirming successful N-benzylation.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Rings): Strong absorptions in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong band around 1200-1260 cm⁻¹.

-

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Expected m/z Value:

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: Expected at m/z = 300 or 301, corresponding to the molecular weight of the compound.

-

Self-Validating Characterization Workflow

The following workflow ensures the unambiguous identification and purity assessment of the synthesized Phenol, p-(1-benzyl-2-benzimidazolyl)-.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 4-(1-Benzyl-1H-1,3-Benzodiazol-2-Yl)Phenol [myskinrecipes.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel benzimidazole derivative, 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol. Benzimidazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory applications.[1] This guide, designed for researchers and drug development professionals, delves into the structural attributes, spectroscopic signature, and essential physicochemical parameters of this specific N-benzyl substituted benzimidazole. While direct experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues to provide robust, scientifically grounded predictions and methodologies. We present a detailed, logical framework for its synthesis and characterization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[2] Its structural similarity to naturally occurring nucleotides allows for facile interaction with biological macromolecules, making it a versatile building block for a wide array of therapeutic agents.[2] The introduction of a benzyl group at the N-1 position and a hydroxyphenyl group at the C-2 position, as in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol, is anticipated to modulate its biological activity and physicochemical properties, such as solubility and receptor-binding affinity. This guide serves to elucidate these key characteristics.

Molecular Structure and Core Properties

The foundational attributes of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol are summarized below. These properties are fundamental to its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆N₂O | |

| Molecular Weight | 300.35 g/mol | |

| Appearance | Expected to be a solid at room temperature. | |

| Melting Point (°C) | Not experimentally determined. For comparison, the closely related 2-(4-hydroxyphenyl)-1-(4-hydroxybenzyl)-1H-benzimidazole has a melting point of 221°C.[3] | N/A |

Proposed Synthesis and Mechanistic Rationale

A robust synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol can be proposed based on established methodologies for N-substituted benzimidazoles. The following two-step protocol is designed for high yield and purity.

Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Causality: The condensation of an o-diamine with an aldehyde is a classic and efficient method for constructing the benzimidazole ring. Ethanol is a suitable solvent for this reaction, and the reflux condition provides the necessary energy for the cyclization and subsequent oxidation to the aromatic benzimidazole.

Step 2: N-Benzylation of 4-(1H-benzo[d]imidazol-2-yl)phenol

-

Reactant Preparation: To a solution of 4-(1H-benzo[d]imidazol-2-yl)phenol (1 equivalent) in dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (2 equivalents).

-

Addition of Benzylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add benzyl chloride (1.1 equivalents) dropwise.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality: The base deprotonates the acidic N-H of the benzimidazole ring, forming a nucleophilic anion that readily attacks the electrophilic carbon of benzyl chloride in an SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution.

Spectroscopic and Chromatographic Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following is a predicted spectroscopic and chromatographic profile based on analogous structures.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzimidazole and phenyl rings (multiple signals in the range of δ 6.8-8.0 ppm). A singlet for the benzylic CH₂ protons around δ 5.5 ppm. A singlet for the phenolic OH proton (may be broad and its chemical shift will be concentration-dependent). |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic CH₂ carbon, and the carbons of the benzimidazole core. The carbon attached to the hydroxyl group is expected in the δ 155-160 ppm range. |

| FT-IR (cm⁻¹) | A broad O-H stretching band around 3300-3500 cm⁻¹. C-H stretching of aromatic rings around 3000-3100 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. C-O stretching around 1200-1250 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 301.13. |

Note: The ¹H and ¹³C NMR data for the closely related 2-(4-hydroxyphenyl)-1-(4-hydroxybenzyl)-1H-benzimidazole show a benzylic proton signal at δ 5.44 ppm and aromatic signals between δ 6.67 and 7.69 ppm.[3]

Analytical Workflow

Caption: A logical workflow for the characterization of the title compound.

Key Physicochemical Parameters for Drug Development

Solubility Profile

-

Aqueous Solubility: Due to the large hydrophobic surface area of the fused aromatic rings and the benzyl group, the aqueous solubility of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol is expected to be low. The presence of the phenolic hydroxyl group may slightly improve solubility compared to a non-hydroxylated analogue.

-

Organic Solvents: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols such as methanol and ethanol, as well as chlorinated solvents like dichloromethane.

Acidity (pKa)

The molecule possesses two acidic protons: the phenolic hydroxyl group and the remaining N-H proton of the benzimidazole ring (though this is absent in the N-benzylated form). The pKa of the phenolic proton is expected to be in the range of 9-10, typical for phenols.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Given the compound's aromatic nature and the presence of the benzyl group, a relatively high LogP value is anticipated, indicating good lipophilicity.

Structural Insights from X-ray Crystallography

While no crystal structure has been published for the title compound, data from the parent molecule, 4-(1H-benzo[d]imidazol-2-yl)phenol, reveals that the benzimidazole system is nearly coplanar with the phenol ring.[4] Intermolecular N-H---O and O-H---N hydrogen bonds are key to stabilizing the crystal lattice.[4] For the N-benzylated target compound, it is expected that the benzyl group will not be coplanar with the benzimidazole ring system due to steric hindrance. Crystal packing will likely be influenced by π-π stacking interactions involving the multiple aromatic rings.

Conclusion

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol is a promising scaffold for further investigation in drug discovery. This guide provides a comprehensive, albeit partially predictive, overview of its fundamental physicochemical properties. The proposed synthetic route is robust and based on well-established chemical principles. The expected spectroscopic and physicochemical data provide a solid foundation for its synthesis and characterization. Further experimental validation of these properties is a crucial next step in the development of this compound for potential therapeutic applications.

References

- Zhan, Q.-G., Liu, M.-S., Zeng, R.-H., Yang, D.-Q., & Cai, Y.-P. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3470.

-

protic ionic liquid catalysed substrate–tunned green synthesis of 1,2-disubstituted and 2-substitute. The Royal Society of Chemistry. Retrieved from [Link]

-

My Skin Recipes. (n.d.). 4-(1-Benzyl-1H-1,3-Benzodiazol-2-Yl)Phenol. Retrieved from [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Al-Mustansiriyah Journal of Science. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 2-(4-hydroxyphenyl)-1-benzylbenzimidazole: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the expected spectroscopic data for the novel compound 2-(4-hydroxyphenyl)-1-benzylbenzimidazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characteristics is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a predictive blueprint of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. While direct experimental data for this specific N-benzyl substituted compound is not yet widely published, this guide synthesizes information from closely related benzimidazole derivatives and foundational spectroscopic principles to provide a robust analytical framework.[1][2][3][4][5][6]

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. 2-(4-hydroxyphenyl)-1-benzylbenzimidazole is comprised of a central benzimidazole core, substituted at the 2-position with a 4-hydroxyphenyl group and at the 1-position with a benzyl group.

Caption: Predicted ESI-MS fragmentation of 2-(4-hydroxyphenyl)-1-benzylbenzimidazole.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Inject the sample onto a C18 column and elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Overall Spectroscopic Workflow

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(4-hydroxyphenyl)-1-benzylbenzimidazole. The presented data, based on established principles and analysis of analogous structures, serves as a valuable reference for researchers working on the synthesis and characterization of this and related benzimidazole derivatives. The outlined experimental protocols offer a standardized approach to obtaining high-quality data for structural verification.

References

-

Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2022). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis, crystal structure and spectroscopic of benzimidazole derivative. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2018). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl) Bezimidazole derivatives. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

1H NMR spectra. (2019). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

New 2-(2,4-Dihydroxyphenyl)benzimidazolines. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS). (2022). PubMed. Retrieved January 19, 2026, from [Link]

-

Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. (2014). ScienceDirect. Retrieved January 19, 2026, from [Link]

-

A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS). (2021). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

N-(2-(4-Hydroxyphenyl)ethyl)benzamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

Analytical characterization of etonitazepyne, a new pyrrolidinyl‐containing 2‐benzylbenzimidazole opioid sold online. (2021). sciensano.be. Retrieved January 19, 2026, from [Link]

-

(PDF) A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry ( LC–QQQ-MS ). (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. (n.d.). Scientific Online Resource System. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 5. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of p-(1-benzyl-2-benzimidazolyl)phenol derivatives

An In-Depth Technical Guide to the Crystal Structure of p-(1-benzyl-2-benzimidazolyl)phenol Derivatives

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have been successfully developed into drugs for a wide range of therapeutic applications, including antiulcer (omeprazole), antitumor (bendamustine), and antiviral (maribavir) treatments.[1][2]

Among the myriad of benzimidazole derivatives, the p-(1-benzyl-2-benzimidazolyl)phenol series has garnered significant attention. This specific arrangement combines the robust benzimidazole core with a flexible benzyl group at the N1 position and a phenolic moiety at the C2 position. This combination of rigid and flexible components, along with the hydrogen-bonding capabilities of the phenol group, creates a unique three-dimensional profile that is critical for molecular recognition and biological function.[4][5] Understanding the precise crystal structure of these molecules is paramount. It provides invaluable, high-resolution data on molecular geometry, conformation, and the intricate network of non-covalent interactions that govern their solid-state behavior and, by extension, their interaction with biological macromolecules.[6][7]

This technical guide offers a comprehensive exploration of the , intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, the principles of structural elucidation via X-ray crystallography, a detailed analysis of molecular and supramolecular features, and the correlation of these structural insights with spectroscopic data and biological potential.

Part 1: Synthesis and Crystallization

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[8][9] For the target p-(1-benzyl-2-benzimidazolyl)phenol derivatives, a multi-step or one-pot synthesis can be employed, typically involving the reaction of o-phenylenediamine, 4-hydroxybenzaldehyde, and benzyl halide.

Experimental Protocol: Synthesis and Single Crystal Growth

The following protocol outlines a representative method for synthesizing a p-(1-benzyl-2-benzimidazolyl)phenol derivative and obtaining X-ray quality single crystals. The causality behind these steps is rooted in achieving a complete reaction followed by creating conditions of slow supersaturation, which is essential for the ordered molecular packing required for crystal formation.

Step 1: Condensation to form the Benzimidazole Core

-

Rationale: This initial step forms the foundational 2-(p-hydroxyphenyl)benzimidazole intermediate. The reaction is an acid-catalyzed condensation-cyclization.

-

Procedure:

-

To a solution of o-phenylenediamine (10 mmol) in ethanol (30 mL), add 4-hydroxybenzaldehyde (10 mmol).

-

Add a catalytic amount of ammonium acetate or a Lewis acid to facilitate the reaction.[10]

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate product often precipitates and can be collected by filtration.

-

Step 2: N-Alkylation with Benzyl Bromide

-

Rationale: This step introduces the benzyl group onto the N1 position of the imidazole ring. The use of a base is critical to deprotonate the N-H of the imidazole, making it a more potent nucleophile.

-

Procedure:

-

Suspend the 2-(p-hydroxyphenyl)benzimidazole intermediate (8 mmol) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃) (12 mmol) to the suspension.

-

Stir the mixture for 30 minutes at room temperature.

-

Add benzyl bromide (9 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours until TLC indicates the consumption of the starting material.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.

-

Step 3: Single Crystal Growth

-

Rationale: The key to growing high-quality single crystals is to allow the molecules to self-assemble into a highly ordered lattice slowly. The slow evaporation technique is a reliable method for achieving this. The choice of solvent is crucial; an ideal solvent dissolves the compound moderately at room temperature.[7]

-

Procedure:

-

Dissolve the purified p-(1-benzyl-2-benzimidazolyl)phenol derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a benzene/ethyl acetate mixture) to create a near-saturated solution.[10]

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at a constant temperature for several days to weeks.

-

Harvest the resulting single crystals for X-ray diffraction analysis.

-

Caption: Synthetic and Crystallization Workflow.

Part 2: Elucidation of the Crystal Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions, within the unit cell.

Molecular Conformation and Geometry

The crystal structure of a p-(1-benzyl-2-benzimidazolyl)phenol derivative, such as 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, reveals a non-planar molecular conformation.[4]

-

Benzimidazole Core: The fused benzimidazole ring system itself is typically planar or nearly planar.[6][11]

-

Dihedral Angles: The attached phenyl, benzyl, and phenol rings are twisted out of the plane of the benzimidazole core. The dihedral angles are a critical feature, defining the overall molecular shape. For instance, in one derivative, the benzimidazole moiety forms dihedral angles of 46.16° and 77.45° with the two flanking benzene rings.[4] In another related structure, these angles are 56.55° and 81.65°.[5] This significant twisting prevents the molecule from adopting a fully planar conformation.

Caption: Representative Molecular Structure.

Table 1: Selected Crystallographic Parameters for a Representative Benzimidazole Phenol Derivative (Note: Data is illustrative, based on published values for closely related structures like 2-(1-phenyl-1H-benzimidazol-2-yl)phenol and 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol)[5][11]

| Parameter | Value |

| Crystal System | Monoclinic / Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10.5 - 16.9 |

| b (Å) | 4.7 - 12.1 |

| c (Å) | 10.3 - 12.9 |

| β (°) | 96.9 - 102.3 |

| Z (molecules/cell) | 2 or 4 |

Supramolecular Architecture: The Role of Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a symphony of non-covalent interactions. In p-(1-benzyl-2-benzimidazolyl)phenol derivatives, hydrogen bonds and π-π stacking are the dominant forces that build the three-dimensional architecture.

-

Intramolecular Hydrogen Bonding: A persistent and structurally defining feature is the formation of an intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the sp²-hybridized nitrogen of the imidazole ring.[10][11] This interaction creates a stable six-membered ring motif, denoted as an S(6) ring, which significantly influences the planarity and conformation of the molecule.[10]

-

Intermolecular Hydrogen Bonding: Molecules are further linked into layers or chains by intermolecular hydrogen bonds. These can include O-H···O interactions between the phenol groups of adjacent molecules or N-H···O bonds if the N-H is available.[4][5] Weaker C-H···O and C-H···N interactions also contribute to the overall stability of the crystal packing.[5][12]

-

π-π Stacking Interactions: The multiple aromatic rings in the structure provide ample opportunity for π-π stacking interactions. These occur between the benzimidazole systems of adjacent molecules or between the benzimidazole and phenyl/benzyl rings. The centroid-to-centroid distances for these interactions are typically in the range of 3.6 to 3.9 Å, indicating significant orbital overlap that helps stabilize the crystal lattice.[10][11]

Caption: Key Intermolecular Interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. Red spots on the Hirshfeld surface indicate contacts shorter than the van der Waals radii, pinpointing the exact locations of strong interactions like hydrogen bonds.[4] For a typical benzimidazole derivative, the analysis reveals that H···H, C···H, and O···H/N···H contacts are the most significant contributors to the crystal packing, often accounting for over 85% of all close contacts.[4]

Part 3: Correlation with Spectroscopic and Biological Data

The structural features determined by X-ray crystallography are not just static parameters; they directly influence the compound's spectroscopic properties and biological activity.

-

Spectroscopic Correlation:

-

¹H NMR: The proton involved in the strong intramolecular O-H···N hydrogen bond is typically observed as a broad singlet at a significantly downfield chemical shift (>10 ppm), confirming the presence of this bond in solution.

-

FT-IR: The O-H stretching frequency in the IR spectrum appears as a broad band at a lower wavenumber (e.g., 3000-3400 cm⁻¹) compared to a free phenol, which is also indicative of strong hydrogen bonding.

-

UV-Vis: The extended conjugation and specific conformation of the molecule, dictated by the dihedral angles, influence its electronic transitions and thus its absorption spectrum.[13]

-

-

Biological Activity: The three-dimensional shape and the distribution of hydrogen bond donors and acceptors are critical for a molecule's ability to bind to a biological target. The non-planar, twisted conformation of p-(1-benzyl-2-benzimidazolyl)phenol derivatives allows them to fit into specific enzyme active sites or receptor pockets. The phenolic -OH and imidazole nitrogen atoms can act as key hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues. The flexible benzyl group can explore different conformational spaces within a binding pocket, optimizing van der Waals contacts. These structural attributes are linked to the diverse biological activities reported for benzimidazoles, including antifungal, anti-inflammatory, and anticancer properties.[14][15]

Conclusion

The crystal structure analysis of p-(1-benzyl-2-benzimidazolyl)phenol derivatives provides a detailed blueprint of their molecular and supramolecular characteristics. The defining features include a twisted, non-planar conformation governed by significant dihedral angles between the aromatic systems, and a robust crystal lattice stabilized by a combination of strong intra- and intermolecular hydrogen bonds and π-π stacking interactions. These high-resolution structural insights are indispensable for rational drug design, enabling scientists to understand structure-activity relationships, predict molecular interactions, and engineer next-generation therapeutic agents with enhanced potency and selectivity.

References

-

Prakash, S. M., Thiruvalluvar, A., Rosepriya, S., & Srinivasan, N. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. [Link]

-

Eltayeb, N. E., Tehrani, K. A., Van der Veken, P., Haemers, A., & Van Meervelt, L. (2009). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2835–o2836. [Link]

-

Eltayeb, N. E., Tehrani, K. A., Haemers, A., & Van Meervelt, L. (2009). 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1374. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1221687, 1-Benzyl-2-phenylbenzimidazole. [Link]

-

Cimarelli, C., & Palmieri, G. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(13), 3076. [Link]

-

Thiruvalluvar, A. A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. [Link]

-

Li, Y., Zhang, J., Liu, Y., Li, M., & Gao, F. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Drug Design, Development and Therapy, 12, 197–206. [Link]

-

Faizi, M. S., Ghani, M. A., Saral, A. M., & Pathak, S. K. (2023). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Journal of Molecular Structure, 1294, 136531. [Link]

-

Thiruvalluvar, A., Rosepriya, S., Jayamoorthy, K., Jayabharathi, J., Srinivasan, N., & Butcher, R. J. (2013). 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o62–o63. [Link]

-

Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

-

Kumar, D., Kumar, R., & Singh, K. (2012). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]

-

Al-Wasidi, A. S., Al-Bogami, A. S., & El-Gazzar, A. B. A. (2021). Different Potential Biological Activities of Benzimidazole Derivatives. Egyptian Journal of Chemistry, 64(5), 2419-2430. [Link]

-

Khan, I., et al. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 27(1), 227. [Link]

-

Sharma, D., & Narasimhan, B. (2020). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

-

Kumar, R., & Kumar, S. (2015). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

Ali, A., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PLOS ONE, 18(9), e0290962. [Link]

-

Sharma, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

Fun, H.-K., et al. (2013). 1-Phenyl-2-p-tolyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o334. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. isca.me [isca.me]

- 4. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[1-(3-Hydroxybenzyl)-1H-benzimidazol-2-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Phenyl-2-p-tolyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we present this in-depth technical guide on the solubility and stability of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole, a heterocyclic compound representative of a scaffold with significant therapeutic potential.[1][2][3] This document is crafted for researchers, scientists, and drug development professionals, providing not just protocols, but a foundational understanding of why and how these characterizations are pivotal to success. The benzimidazole core, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][3] However, the promise of this scaffold can only be realized if the molecule can be effectively delivered to its site of action and remain intact for a sufficient duration. This guide, therefore, is designed to be a comprehensive resource for unlocking the full potential of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole and related compounds.

I. Physicochemical Characteristics of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole

The structure of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole, with its combination of aromatic rings and polar functional groups, dictates its behavior in various environments. The benzimidazole moiety itself is weakly basic.[4] The presence of a hydroxyl group on the phenyl ring introduces a potential for hydrogen bonding, which can influence both solubility and interactions with biological targets. Conversely, the benzyl and phenyl groups contribute to the molecule's lipophilicity. The interplay of these features results in a compound that is likely to have limited aqueous solubility, a common characteristic of many benzimidazole derivatives.[4]

Table 1: Predicted Physicochemical Properties of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole

| Property | Predicted Value | Implication in Drug Development |

| Molecular Formula | C₂₀H₁₆N₂O | |

| Molecular Weight | 300.36 g/mol | Influences diffusion and membrane permeability. |

| LogP (Octanol/Water) | 4.2 (Predicted) | Indicates high lipophilicity and likely low aqueous solubility. |

| pKa (most basic) | 4.8 (Predicted) | The imidazole nitrogen can be protonated in acidic environments, potentially increasing solubility. |

| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 2 | The imidazole nitrogens can act as hydrogen bond acceptors. |

| Polar Surface Area | 45.1 Ų | Influences membrane permeability and interactions with polar solvents. |

Note: The values presented in this table are based on computational predictions and should be experimentally verified.

II. Determination of Aqueous and Solvent Solubility: A Methodological Deep Dive

A precise understanding of a compound's solubility is fundamental to designing effective formulations for both in vitro and in vivo studies. Poor aqueous solubility can be a major impediment to achieving therapeutic concentrations.[5]

A. The Shake-Flask Method for Thermodynamic Solubility

The gold-standard for determining thermodynamic (equilibrium) solubility is the shake-flask method. This technique measures the saturation concentration of a compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole to a series of vials containing the desired solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO). A visual excess of solid material should be present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) to allow for continuous agitation.

-

Equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium has been reached. This should be confirmed by taking measurements at multiple time points until a plateau in concentration is observed.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from at least three replicate experiments.

-

Report the solubility in units of mg/mL or µg/mL, specifying the solvent and temperature.

-

Table 2: Illustrative Solubility Profile of a Benzimidazole Derivative

| Solvent | pH | Temperature (°C) | Illustrative Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | < 1 |

| PBS | 7.4 | 37 | < 1 |

| 0.1 M HCl | 1.0 | 37 | 50 |

| Ethanol | N/A | 25 | > 1000 |

| DMSO | N/A | 25 | > 1000 |

Note: This data is illustrative for a typical poorly soluble benzimidazole derivative and does not represent experimentally determined values for 1-benzyl-2-(4-hydroxyphenyl)benzimidazole.

B. Rationale Behind Experimental Choices

-

Choice of Solvents: Water and PBS (pH 7.4) are critical for assessing physiological solubility. Acidic solutions (e.g., 0.1 M HCl) are important to understand solubility in the gastric environment. Organic solvents like ethanol and DMSO are commonly used for preparing stock solutions and in formulation development.

-

Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at room temperature (25°C) and physiological temperature (37°C).

-

Equilibration Time: Ensuring the system reaches equilibrium is crucial for accurate thermodynamic solubility measurement. Insufficient equilibration time can lead to an underestimation of solubility.

III. Stability Assessment: Ensuring Molecular Integrity

The stability of an API is a critical quality attribute that can impact its safety and efficacy. Stability studies are designed to understand how a molecule degrades under various environmental conditions.

A. Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[6][7][8][9] These studies involve exposing the API to conditions more severe than those it would typically encounter during storage and handling.[6][7]

Experimental Protocol: Forced Degradation of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole

-

Sample Preparation: Prepare solutions of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample protected from stress:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C). For solid-state thermal degradation, store the neat compound under the same conditions.

-

Photostability: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including the control, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Table 3: Illustrative Forced Degradation Results for a Benzimidazole Derivative

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradants Observed |

| 0.1 M HCl | 24 | 80 | 15% | Degradant A (Hydrolysis of imidazole ring) |

| 0.1 M NaOH | 24 | 80 | 5% | Minor degradation |

| 3% H₂O₂ | 24 | 25 | 20% | Degradant B (N-oxide), Degradant C (Oxidation of benzyl group) |

| Heat (Solid) | 72 | 80 | < 2% | Minimal degradation |

| Light (Solution) | 24 | 25 | 10% | Degradant D (Photodimerization) |

Note: This data is illustrative and does not represent experimentally determined values for 1-benzyl-2-(4-hydroxyphenyl)benzimidazole.

B. Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as per ICH guidelines to establish the re-test period or shelf life of the API.

IV. Visualizing Experimental Workflows and Biological Context

A. Workflow for Solubility and Stability Assessment

The following diagram illustrates the integrated workflow for characterizing the solubility and stability of a new chemical entity like 1-benzyl-2-(4-hydroxyphenyl)benzimidazole.

Caption: Integrated workflow for solubility and stability testing.

B. Potential Biological Mechanism of Action

Derivatives of 2-phenylbenzimidazole have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization.[5][10] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Tubulin is the protein subunit of microtubules, which are critical for cell division.

The diagram below illustrates a potential signaling pathway that could be targeted by 1-benzyl-2-(4-hydroxyphenyl)benzimidazole, based on the known activities of related compounds.

Caption: Potential anticancer mechanisms of action.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1-benzyl-2-(4-hydroxyphenyl)benzimidazole. While specific experimental data for this molecule is not yet widely available, the protocols and principles outlined herein, derived from extensive literature on related compounds and regulatory guidelines, offer a robust starting point for any research and development program. The illustrative data and diagrams serve to contextualize the importance of these studies. Future work should focus on generating empirical data for this specific compound to validate the predictive models and to fully understand its potential as a therapeutic agent. The promising biological activities of the benzimidazole scaffold underscore the importance of such fundamental characterization in the ongoing quest for novel and effective medicines.

VI. References

-

Shahnaz M, Kaur P, Parkash J, Parsad DN. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. 2018; 8(5):460-464.

-

ResearchGate. Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. 2025.

-

Gao Y, Li W, Li F, et al. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. 2017.

-

Fares M, Aboutaleb A, El-Sayed N, et al. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity. PubMed. 2018.

-

Nguyen HT, Le T, Huynh T, et al. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. 2023;8(31):28285-28298.

-

Nguyen HT, Le T, Huynh T, et al. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. National Institutes of Health. 2023.

-

ResearchGate. Synthesis of different 2-phenyl benzimidazole derivatives 15–55.

-

Piazzi L, Cavalli A, Colla P, et al. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. National Institutes of Health. 2019.

-

Domańska K, Szatyłowicz H, Rząd K. Solubility of Benzimidazoles in Alcohols. ResearchGate. 2010.

-

Wang Y, Zhang Y, Liu Y, et al. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. 2022.

-

Gaba M, Singh S, Mohan C. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. 2014.

-

Rawat S, Jain A. Forced Degradation Studies. MedCrave online. 2016.

-

Al-Ostath N, Ghotekar S, Al-Sayyed H, et al. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. 2021.

-

Bajaj S, Singla D, Sakhuja N. Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. 2012.

-

Adhikari B, Panda S, Mahapatra S. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. 2022.

-

Roge AB, Tarte PS, Kumare MM, et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.

-

Venkatesh DN, Shanmuga Kumar SD. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3).

-

Khan I, Ibrar A, Abbas N, et al. 1H-NMR spectrum of 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride crystal. ResearchGate. 2017.

-

Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available from: [Link].

-

PubChem. 4-(1H-benzimidazol-2-yl)phenol. National Institutes of Health. Available from: [Link].

-

PubChem. 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide. National Institutes of Health. Available from: [Link].

-

Wang Z, Liu Y, Xu Y, et al. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. National Institutes of Health. 2021.

-

Lei G, Zhou L. 1-Benzyl-1H-benzimidazole. ResearchGate. 2009.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. mdpi.com [mdpi.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. biomedres.us [biomedres.us]

- 10. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of Substituted 2-(2-Hydroxyphenyl)benzimidazoles: From Core Principles to Advanced Applications

Abstract

This technical guide provides a comprehensive exploration of the fluorescence quantum yield of substituted 2-(2-hydroxyphenyl)benzimidazoles (HPBIs), a class of fluorophores of significant interest to researchers, scientists, and drug development professionals. We delve into the fundamental photophysical mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) that governs their unique fluorescent properties. The guide offers detailed, field-proven protocols for both the synthesis of HPBI derivatives and the rigorous determination of their fluorescence quantum yield using the comparative method. A critical analysis of how chemical substitutions and environmental factors modulate quantum yield is presented, supported by quantitative data and mechanistic insights. Finally, we connect these photophysical principles to the practical applications of HPBIs as highly sensitive fluorescent probes and leverage the benzimidazole core's status as a privileged scaffold in modern drug discovery.

Introduction: The Significance of the HPBI Scaffold

The 2-(2-hydroxyphenyl)benzimidazole (HPBI) framework represents a cornerstone in the design of functional fluorescent molecules. Its rigid, planar structure incorporates both a proton-donating hydroxyl group and a proton-accepting imine nitrogen in close proximity, setting the stage for a remarkable photophysical process. The fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed, is the ultimate measure of a fluorophore's efficiency and is a critical parameter for any light-emitting application.[1][2]

For HPBIs and their derivatives, their intense fluorescence is not a simple emission but the result of a rapid, light-induced tautomerization known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] This process gives rise to an unusually large separation between the absorption and emission maxima (a large Stokes shift), which is highly desirable for minimizing self-absorption and improving signal-to-noise ratios in fluorescence-based assays.

The utility of these compounds extends far beyond their photophysical elegance. The benzimidazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antiulcer, antihypertensive, and anticancer agents.[5][6][7] This dual identity—as both a high-performance fluorophore and a biologically relevant structure—makes the study of substituted HPBIs a particularly rich field for researchers in materials science and drug development. This guide will provide the foundational knowledge and practical methodologies required to navigate this important class of molecules.

The Photophysical Heart: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining characteristic of HPBI fluorescence is the ESIPT mechanism, a four-level photochemical cycle that dictates the molecule's emissive properties.[8] Upon absorption of a photon (typically UV-A or near-UV), the ground-state "enol" form (E) is promoted to its first excited singlet state (E). In this excited state, the acidity of the phenolic proton and the basicity of the imidazole nitrogen dramatically increase. This triggers an ultrafast, sub-picosecond transfer of the proton along the pre-existing intramolecular hydrogen bond to form an excited-state "keto" tautomer (K).[9]

This K* species is the primary emissive state, relaxing to its ground state (K) via the release of a photon. This emission is significantly red-shifted compared to the absorption wavelength, resulting in the characteristic large Stokes shift. Finally, the unstable ground-state keto form rapidly reverts to the stable enol form, completing the cycle. In some environments, a small amount of "normal" fluorescence may be observed from the E* state, leading to dual emission.[10]

Synthesis of Substituted 2-(2-Hydroxyphenyl)benzimidazoles

A reliable and versatile method for synthesizing substituted HPBIs involves the one-pot oxidative condensation of a substituted salicylaldehyde with an o-phenylenediamine derivative. The use of manganese (III) acetate as an oxidizing agent allows the reaction to proceed under milder conditions than traditional methods that require high temperatures in polyphosphoric acid.[3][11]

Experimental Protocol: Synthesis of a Representative HPBI Derivative

This protocol describes a general procedure that can be adapted for various substituted starting materials.

Causality and Rationale:

-

Reagents: The o-phenylenediamine provides the benzimidazole backbone, while the substituted salicylaldehyde provides the 2-hydroxyphenyl moiety and introduces the desired substituent.

-

Solvent System: A mixture of DMF and methanol is used. Methanol facilitates the initial Schiff base formation, while DMF is a good solvent for the reactants and the manganese (III) acetate.

-

Manganese (III) Acetate: This is a key reagent. It acts as an oxidizing agent to promote the cyclization and subsequent dehydrogenation (aromatization) of the intermediate to form the stable benzimidazole ring under mild conditions.[3]

Step-by-Step Methodology:

-

Schiff Base Formation: In a round-bottom flask, dissolve the substituted salicylaldehyde (12 mmol) and manganese (III) acetate (12 mmol) in anhydrous methanol (25 mL). Add a solution of o-phenylenediamine (6 mmol) in DMF (25 mL) dropwise with stirring.

-

Reaction: Allow the resulting mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (200 mL).

-

Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to yield the pure substituted 2-(2-hydroxyphenyl)benzimidazole.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Core Methodology: Determination of Fluorescence Quantum Yield

The most robust and widely accepted method for determining the fluorescence quantum yield of a solution is the comparative method, as detailed by Williams et al.[1] This technique measures the quantum yield of an unknown sample (X) relative to a well-characterized standard (ST) of known quantum yield (ΦST).

Principle and Self-Validation

The core principle assumes that if two dilute solutions (the standard and the test sample) absorb the same number of photons at a given excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.[1] To ensure accuracy and trustworthiness, the protocol is designed to be self-validating by using a series of concentrations to create a calibration curve. This approach mitigates single-point measurement errors and confirms that phenomena like self-quenching are not distorting the results.[12]

Detailed Experimental Protocol

Equipment:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrophotometer (Spectrofluorometer)

-

Calibrated volumetric flasks and micropipettes

Standard Selection:

-

Choose a standard with a known, stable quantum yield whose absorption and emission spectra overlap with the sample as much as possible. Quinine sulfate in 0.05 M H₂SO₄ (ΦF = 0.577) is a common standard for samples emitting in the blue-green region.[3]

Step-by-Step Methodology:

-

Solvent Purity: Ensure the solvent used for both the standard and the sample is of spectroscopic grade. Run a blank emission scan of the solvent to check for fluorescent impurities.[13]

-

Stock Solution Preparation: Prepare stock solutions of the test compound and the standard in the same solvent.

-

Serial Dilutions: Prepare a series of at least five dilutions from each stock solution. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength falls within the range of 0.01 to 0.1.

-

Causality: Maintaining an absorbance below 0.1 is critical to prevent inner filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true emission intensity.

-

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution of the standard and the test sample. Note the absorbance value at the excitation wavelength (λex).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to λex (the same wavelength used for the absorbance measurements).

-

Record the fluorescence emission spectrum for each dilution of the standard and the test sample. It is crucial that all instrument settings (e.g., excitation/emission slit widths, detector voltage) remain identical for all measurements.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the standard and the test sample, create a plot of the integrated fluorescence intensity versus the absorbance at λex.

-

Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad).

-

-

Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):[1]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the test sample and the standard, respectively. (If the same solvent is used, the refractive index term cancels out).

-

Factors Modulating Quantum Yield: A Deeper Dive

The quantum yield of an HPBI derivative is not an immutable property but is highly sensitive to its chemical structure and local environment. Understanding these factors is key to designing molecules with tailored fluorescent properties.

Substituent Effects

The nature and position of substituents on the HPBI scaffold directly influence the efficiency of the ESIPT process and, consequently, the quantum yield.

-

Electronic Effects: Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) increase the electron density on the phenyl ring, which can enhance the acidity of the phenolic proton and facilitate ESIPT. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can decrease the basicity of the imidazole nitrogen, potentially hindering the proton transfer.[14] For instance, the introduction of a strong electron-donating amino group at the C5' position can red-shift the emission to 540 nm.[15]

-

Steric Effects: Bulky substituents near the ESIPT core can cause steric hindrance, potentially disrupting the planarity of the molecule and the geometry of the intramolecular hydrogen bond, which can inhibit the ESIPT process and lower the quantum yield of the tautomer emission.

Table 1: Quantum Yields of Selected Substituted HPBI Derivatives

| Compound | Substituent | Solvent | Quantum Yield (ΦF) | Reference |

| HPBI | None | Methanol | Varies by report | [3] |

| 3c | 5-SO₃H | Methanol | 0.021 | [3] |

| 3d | 4-CH₂OH | Methanol | 0.057 | [3] |

| 3g | 3,5-dibromo | Methanol | 0.013 | [3] |

| P1 | 5'-amino | CH₂Cl₂ | 0.043 | [16] |

| P1-CO | P1 + Phosgene | CH₂Cl₂ | 0.56 | [16] |

Note: Quantum yield values can vary based on the specific experimental conditions and the standard used.

Solvent Effects

The solvent environment plays a critical role in modulating the photophysics of HPBIs.

-

Polarity and Hydrogen Bonding: In nonpolar, aprotic solvents (e.g., cyclohexane), the intramolecular hydrogen bond is stable, and ESIPT is highly efficient, leading to strong tautomer emission.[10] In polar, protic solvents (e.g., methanol, water), the solvent molecules can form intermolecular hydrogen bonds with the HPBI's hydroxyl and imidazole groups. This competition can disrupt the intramolecular hydrogen bond, inhibiting ESIPT and increasing the "normal" emission from the enol form, thereby changing the overall quantum yield.[4][9]

-

Viscosity: In highly viscous media, rotational and vibrational relaxation pathways are restricted, which can sometimes lead to an increase in fluorescence quantum yield.

Applications in Research and Drug Development

The unique properties of substituted HPBIs make them powerful tools for both fundamental research and pharmaceutical development.

Fluorescent Probes and Sensors

The sensitivity of HPBI fluorescence to the local environment makes them ideal candidates for chemosensors. The ESIPT process can be modulated by the presence of specific analytes, leading to a measurable change in fluorescence intensity, wavelength, or ratio. A prime example is the development of HPBI derivatives for the detection of phosgene, a highly toxic industrial chemical. The reaction of an amino-substituted HPBI with phosgene blocks the ESIPT pathway, causing a dramatic shift in emission from yellow to bright blue and a more than 10-fold increase in quantum yield, enabling highly sensitive detection.[15][16]

The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core is a well-established pharmacophore in drug discovery. Its ability to mimic purine nucleosides and interact with various biological targets has led to the development of drugs across numerous therapeutic areas.[5][6] The development of substituted HPBIs for drug development is an active area of research. For example, various derivatives have been synthesized and evaluated for their antibacterial activity against pathogens associated with periodontal diseases.[17] The intrinsic fluorescence of these compounds offers the exciting possibility of creating "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities, allowing researchers to visualize the drug's distribution and target engagement in real-time.

Conclusion and Future Outlook

The fluorescence quantum yield of substituted 2-(2-hydroxyphenyl)benzimidazoles is a complex parameter governed by the interplay between molecular structure and the surrounding environment. The core ESIPT mechanism provides a foundation for their large Stokes shifts and high sensitivity, while chemical substitutions offer a powerful means to tune their photophysical properties. By understanding the principles outlined in this guide and applying rigorous experimental methodologies, researchers can effectively synthesize, characterize, and optimize these fluorophores for a wide range of applications.

Future research will likely focus on the rational design of novel HPBI derivatives with enhanced properties, such as two-photon absorption for deep-tissue imaging, aggregation-induced emission for solid-state applications, and multi-analyte sensing capabilities. The convergence of their potent biological activity and tunable fluorescence positions the HPBI scaffold as a key player in the development of next-generation fluorescent probes and theranostic agents.

References

- Lei, Y., Shen, H., Zhang, Y., & Ouyang, J. (2008). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles.

- Dalton Transactions. (n.d.). 2-Hydroxyphenyl benzimidazoles and their boron complexes: synthesis, structure, aggregation-induced emission and picric acid sensing. RSC Publishing.

- Behera, S. K., et al. (2016). Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Publishing.

- ResearchGate. (2025). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. ResearchGate.

- Behera, S. K., et al. (2016). Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Publishing.

- ResearchGate. (n.d.). Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. ResearchGate.

- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies.

- Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

- Sinha, H. K., & Dogra, S. K. (1994). Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. American Chemical Society.

- Koti, A. S. R., & Periasamy, N. (1995). Excited-State Intramolecular Proton Transfer of 2-(2'-Hydroxyphenyl)benzimidazole in Micelles. Semantic Scholar.